molecular formula C4H9NS B1281822 Butanethioamide CAS No. 16536-93-9

Butanethioamide

Cat. No. B1281822
CAS RN: 16536-93-9
M. Wt: 103.19 g/mol
InChI Key: WPLXTOVHRYJKSG-UHFFFAOYSA-N
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Description

Butanethioamide, also known as butanethiol, is a compound of interest due to its potential applications in various fields, including the formation of self-assembled monolayers (SAMs) and synthesis of pharmaceuticals. The studies on butanethiol and its derivatives have revealed insights into its stereochemistry, synthesis pathways, molecular structure, and thermodynamic properties.

Synthesis Analysis

The synthesis of butanethiol and its derivatives has been explored in different contexts. For instance, the enantiomerically pure 2-butanethiol was synthesized to study the stereochemistry of SAMs on Au(111) . Another study focused on the synthesis of 1-azabicyclo[1.1.0]butane, which was then converted to various azetidine derivatives, including 1-(1,3-thiazolin-2-yl)azetidine-3-thiol, a compound useful for the pendant moiety of an oral antibiotic . These synthesis methods are crucial for the development of compounds with specific properties and applications.

Molecular Structure Analysis

The molecular structure of butanethiol derivatives has been characterized using techniques such as X-ray crystallography. For example, 1,3-di(methylthio)-2,2,4,4-tetramethylbicyclo[1.1.0]butane was synthesized and its structure was determined, correcting previous erroneous discussions in the literature . The molecular structure analysis is essential for understanding the properties and potential uses of these compounds.

Chemical Reactions Analysis

Butanethiol participates in the formation of SAMs, which are layers of molecules assembled on a surface. The study of these SAMs has shown that steric interactions dominate the structure and chirality of the monolayers, influencing the nature of the headgroup binding to the surface . Understanding these chemical reactions is important for controlling the properties of SAMs for various technological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of butanethiol have been studied extensively. Research has provided detailed thermodynamic properties of 2-butanethiol in the gaseous state, including heat capacity, triple point temperature, heat of fusion, and heat of vaporization. The compound exists in a mixture of rotational conformations, which have implications for its reactivity and interactions . These properties are fundamental for predicting the behavior of butanethiol in different environments and for its practical applications.

Scientific Research Applications

  • Isothiocyanates in Disease Prevention and Therapy :

    • Isothiocyanates, derived from cruciferous vegetables, show potential in disease prevention and therapy. Sulforaphane (SFN; 1-isothiocyanato-4-(methylsulfinyl) butane) and phenethyl isothiocyanate (PEITC; 2-isothiocyanatoethylbenzene) are two isothiocyanates that have been studied in small clinical trials for a range of diseases including cancer and autism. These compounds might be incorporated into larger human disease mitigation efforts (Palliyaguru et al., 2018).
  • Application in Vegetable Oil Modification :

    • Butanethiol has been used in the ultraviolet-initiated thiol-ene reaction with canola and corn oils to produce sulfide-modified vegetable oils (SMVO). The study showed that high yield and conversion of double bonds into thiol are favored at low temperatures and high butanethiol/vegetable oil ratios (Bantchev et al., 2009).
  • Refrigeration Cycle Optimization :

    • Butane, a related compound, has been utilized in the internal auto-cascade refrigeration cycle. The study focuses on the parametric assessment and multi-objective optimization of this cycle using advanced exergy and exergoeconomic concepts (Asgari et al., 2017).
  • Biofuel Production and Application :

    • Research on the microbial production of 1,3-propanediol and 2,3-butanediol, which are biologically produced diols, includes an examination of the separation methods from fermentation broth. These diols have various applications, and their efficient separation and purification are essential for industrial processes (Xiu & Zeng, 2008).
  • Photocatalytic Application for Indoor Air Pollution Remediation :

    • An innovative photocatalytic reactor using Cu-Ag/TiO2-based optical fibers was developed for the degradation of VOCs and microorganisms under simulated indoor air conditions. Butane-2,3-dione was one of the target compounds in this study, showing the application of butane derivatives in environmental pollution control (Abou Saoud et al., 2021).
  • Electrochemical Sensor for Aviation Biofuel Monitoring :

    • A molecularly imprinted electrochemical sensor was developed for monitoring mercaptan sulfur in aviation biofuel. Butanethiol was used as a template molecule for the formation of imprinted cavities in the polypyrrole structure, demonstrating the compound's utility in the development of sensors for biofuel quality assessment (Falone et al., 2022).

properties

IUPAC Name

butanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS/c1-2-3-4(5)6/h2-3H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLXTOVHRYJKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498941
Record name Butanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanethioamide

CAS RN

16536-93-9
Record name Butanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
VN Britsun, AN Borisevich, AN Esipenko… - Russian Journal of …, 2007 - Springer
N-Aryl-3-oxobutanethioamides react with 2-amino-1,3-thiazole (2-amino-1,3-benzothiazole) in acetic acid to give mixtures of 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-5-thione (2-…
Number of citations: 5 link.springer.com
VN Britsun, AN Borisevich, LS Samoilenko… - Russian Journal of …, 2005 - Springer
… of butanethioamide I in the presence of K2CO3 with 3-aryl-2-propenoylchloride II at the NH group giving intermediate A, or from preliminary formation of carbanion C which should be …
Number of citations: 5 link.springer.com
VN Britsun, AN Borisevich, LS Samoilenko… - Russian journal of …, 2006 - Springer
Reactions of 3-oxo-N-phenylbutanethioamide with 3-substituted 5-amino-1H-1,2,4-triazoles in acetic acid led to the formation of 5-methyl-7,8-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-7-…
Number of citations: 8 link.springer.com
AA Folgueiras‐Amador, XY Qian… - … –A European Journal, 2018 - Wiley Online Library
A catalyst‐ and supporting electrolyte‐free method for electrochemical dehydrogenative C−S bond formation in continuous flow has been developed. A broad range of N‐arylthioamides …
MB Litvinchuk, AV Bentya, NY Slyvka… - Chemistry of Heterocyclic …, 2020 - Springer
… The reaction of 3-oxo-N-(prop-2-en-1-yl)butanethioamide 4 with an equivalent amount of Br 2 leads to 5-bromomethyl-2-ylidene-1,3-thiazolidine 6, whereas the action of a twofold …
Number of citations: 1 link.springer.com
VN Britsun - Russian Journal of Organic Chemistry, 2008 - Springer
… A solution of 10 mmol of N-aryl-3-oxobutanethioamide Ia–If and 0.84 g (10 mmol) of aminotriazole II in 5 ml of acetic acid was heated for 5 h at 100C. The mixture was cooled, and the …
Number of citations: 9 link.springer.com
E Block - 2013 - books.google.com
Organic Chemistry, Volume 37: Reactions of Organosulfur Compounds covers the basics of organosulfur chemistry and the characteristics of organically bound sulfur, with an emphasis …
Number of citations: 670 books.google.com
BM Kenda, AC Matagne, PE Talaga… - Journal of medicinal …, 2004 - ACS Publications
(S)-α-ethyl-2-oxopyrrolidine acetamide 2 (levetiracetam, Keppra, UCB SA), a structural analogue of piracetam, has recently been approved as an add-on treatment of refractory partial …
Number of citations: 282 pubs.acs.org
VN Britsun, VA Doroshchuk, VS Starova… - Russian Journal of …, 2012 - Springer
Concentration acidity of 2-acylthioacetamides dissolved in DMSO-H 2 O was measured by the method of pH-metric titration. The data obtained were extrapolated for the determination …
Number of citations: 6 link.springer.com
S Bondock, T Nasr, S Alqahtanti - Chemistryselect, 2020 - Wiley Online Library
In continuation to our efforts to discover new powerful antitumor agents, a series of new carbazole‐based thiazole, thiophene, and 1,3,4‐thiadiazole derivatives were conveniently …

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